molecular formula C14H29IO2Sn B12672709 Stannane, (iodoacetoxy)tributyl- CAS No. 73927-91-0

Stannane, (iodoacetoxy)tributyl-

Cat. No.: B12672709
CAS No.: 73927-91-0
M. Wt: 474.99 g/mol
InChI Key: FMBXDZRCNBBCCW-UHFFFAOYSA-M
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Description

Contextualization of Organotin Compounds in Academic Research

The field of organotin chemistry has garnered considerable academic interest due to the diverse applications and unique properties of these compounds. nih.gov Research in this area is extensive, with thousands of papers published exploring their use in catalysis, materials science, and as biocides. nih.gov Organotin (IV) carboxylates, in particular, have been a focus of research for their potential biological activities. nih.gov The ability of the tin atom to expand its coordination number beyond the typical four, often to five, six, or even seven, allows for a rich structural chemistry and reactivity, making these compounds a fertile ground for academic investigation. sysrevpharm.org

Historical Overview of Organotin Synthesis and General Applications

The journey of organotin chemistry began in 1849 with Edward Frankland's synthesis of diethyltin (B15495199) diiodide. nih.gov The field saw rapid expansion following the discovery of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. nih.gov Industrially, organotin compounds are often prepared via the alkylation of tin tetrachloride (SnCl4) with organoaluminum compounds. google.com

Historically, the applications of organotin compounds have been widespread. They have been extensively used as stabilizers for polymers like PVC to prevent degradation from heat and light. wikipedia.orgmst.dk Diorganotin carboxylates, such as dibutyltin (B87310) dilaurate, serve as catalysts in the production of polyurethanes and the vulcanization of silicones. wikipedia.org Furthermore, triorganotin compounds have been employed as potent biocides, including fungicides, insecticides, and antifouling agents for marine vessels. wikipedia.orgmst.dk

Significance of Tributyltin Derivatives in Contemporary Chemical Research

Tributyltin (TBT) derivatives, a class of organotin compounds containing the (C₄H₉)₃Sn group, hold a prominent place in modern chemical research. wikipedia.org The general formula for these compounds is (CH₃CH₂CH₂CH₂)₃Sn-X, where X can be a variety of substituents, including halides, hydroxides, or carboxylates. wikipedia.org

While the biocidal properties of tributyltin compounds led to their extensive use as antifouling agents, this very property also raised significant environmental concerns, leading to restrictions on their use. wikipedia.orgivl.se In contemporary research, tributyltin derivatives are investigated for a range of applications. They are recognized as endocrine-disrupting chemicals, a property that is the subject of extensive toxicological and environmental research. nih.gov In the realm of organic synthesis, tributyltin hydride is a well-known radical-reducing agent. acs.org Furthermore, carboxylate derivatives of tributyltin(IV) are being explored for their potential as anticancer and antileishmanial agents. nih.gov The unique reactivity of the tin-carbon and tin-heteroatom bonds in tributyltin compounds continues to make them valuable reagents and building blocks in synthetic chemistry. acs.org

Research Scope and Objectives Pertaining to Stannane, (iodoacetoxy)tributyl-

Stannane, (iodoacetoxy)tributyl-, with the chemical formula C₁₄H₂₉IO₂Sn, is a specific tributyltin carboxylate. uni.lu The synthesis of such tributyltin carboxylates can generally be achieved through the reaction of a tributyltin halide with the corresponding carboxylic acid or its salt. google.com

The research interest in Stannane, (iodoacetoxy)tributyl- and related compounds lies in their utility in organic synthesis. Specifically, compounds like 4-pentenyl iodoacetate are used in bis(tributyltin)-initiated atom transfer cyclization reactions. acs.org These reactions, which can be promoted by heat or a Lewis acid like boron trifluoride etherate, lead to the formation of complex cyclic structures such as substituted furanones. acs.org The objective of such research is to develop novel synthetic methodologies for constructing valuable organic molecules. The iodoacetoxy group in Stannane, (iodoacetoxy)tributyl- provides a reactive site for radical generation or nucleophilic substitution, making it a potentially useful reagent for introducing the iodoacetoxy functional group into other molecules. acs.org

The study of Stannane, (iodoacetoxy)tributyl- and its reactions contributes to the broader understanding of organotin reactivity and expands the toolkit available to synthetic organic chemists for the construction of complex molecular architectures.

Properties

CAS No.

73927-91-0

Molecular Formula

C14H29IO2Sn

Molecular Weight

474.99 g/mol

IUPAC Name

tributylstannyl 2-iodoacetate

InChI

InChI=1S/3C4H9.C2H3IO2.Sn/c3*1-3-4-2;3-1-2(4)5;/h3*1,3-4H2,2H3;1H2,(H,4,5);/q;;;;+1/p-1

InChI Key

FMBXDZRCNBBCCW-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)CI

Origin of Product

United States

Synthetic Methodologies for Stannane, Iodoacetoxy Tributyl

Precursor Compounds and Reagents in Organotin Synthesis

The foundation of Stannane, (iodoacetoxy)tributyl- synthesis lies in the availability of key precursor compounds. The most crucial starting materials are tributyltin derivatives, which can be prepared through several established methods.

Tributyltin Precursors:

Bis(tributyltin) oxide (TBTO): A widely used precursor, TBTO is a colorless to slightly yellow liquid. nih.govwikipedia.org It can be synthesized by the hydrolysis of tributyltin halides in a basic medium. nih.gov Commercially, its production can involve the direct reaction of tin with n-butyl chloride or n-butyl iodide, yielding tributyltin halides which are then converted to the oxide. nih.gov Another major route is the alkylation of tin tetrachloride using Grignard reagents (like n-butylmagnesium chloride) to form tetra-n-butyltin, which then undergoes a redistribution reaction with stannic chloride to produce tributyltin chloride. nih.gov

Tributyltin chloride: This is another primary starting material for many organotin carboxylates. sysrevpharm.org It is often an intermediate in the production of TBTO. nih.gov

Tributyltin hydride: While less common for direct carboxylate synthesis, tributyltin hydride is a significant reagent in organotin chemistry and can be prepared by the reduction of tributyltin halides with reducing agents like lithium aluminum hydride. organic-chemistry.org It is a versatile reagent for various organic transformations. organic-chemistry.org

Carboxylic Acid Precursor:

Iodoacetic acid: This is the carboxylic acid component required to introduce the iodoacetoxy group. It is a readily available reagent. The reactivity of its carboxyl group is central to the esterification reaction with the tributyltin moiety.

The selection of the appropriate precursor often depends on the desired reaction pathway, yield, and purity requirements.

Classical Synthetic Routes to Tributyltin Carboxylates

The traditional methods for synthesizing tributyltin carboxylates, including Stannane, (iodoacetoxy)tributyl-, are generally straightforward and reliable. These routes typically involve the reaction of a tributyltin precursor with a carboxylic acid or its salt.

One of the most common and high-yielding methods is the reaction of bis(tributyltin) oxide (TBTO) with the corresponding carboxylic acid . um.edu.my In the case of Stannane, (iodoacetoxy)tributyl-, this would involve the direct reaction of TBTO with iodoacetic acid. This reaction is typically a condensation reaction where water is formed as a byproduct. To drive the reaction to completion, the water is often removed azeotropically using a Dean-Stark apparatus with a suitable solvent like toluene. um.edu.mypreprints.org

General Reaction Scheme: (Bu₃Sn)₂O + 2 ICH₂COOH → 2 Bu₃SnOCOCH₂I + H₂O

Another classical approach involves the reaction of a tributyltin halide, such as tributyltin chloride, with the sodium or potassium salt of the carboxylic acid . nih.gov For the target compound, this would be the reaction between tributyltin chloride and sodium iodoacetate. This metathesis reaction results in the formation of the desired tributyltin carboxylate and a metal halide salt (e.g., sodium chloride), which is typically insoluble in the organic solvent and can be removed by filtration. gelest.com The reaction is usually carried out in an anhydrous organic solvent like methanol, ethanol, or a mixture of chloroform (B151607) and n-hexane to prevent hydrolysis of the starting materials and product. sysrevpharm.orggelest.com

General Reaction Scheme: Bu₃SnCl + ICH₂COONa → Bu₃SnOCOCH₂I + NaCl

A less common, but reported method for the synthesis of some organotin carboxylates is the reaction of organotin hydrides with carboxylic acids. um.edu.my

These classical methods are well-established and provide reliable access to a wide range of organotin carboxylates.

Novel Synthetic Approaches for Stannane, (iodoacetoxy)tributyl-

Research in organotin chemistry is continuously exploring more efficient, selective, and environmentally benign synthetic methods. While specific "novel" pathways for Stannane, (iodoacetoxy)tributyl- are not extensively documented, general advancements in catalytic and sustainable synthesis are highly relevant.

Exploration of Catalytic Synthesis Pathways

The esterification reaction to form tributyltin carboxylates can be catalyzed to improve reaction rates and yields, often under milder conditions. Organotin compounds themselves are known catalysts for esterification and transesterification reactions, acting as Lewis acids. nih.gov However, for their own synthesis, other catalysts can be employed.

Recent developments in esterification catalysis that could be applied to the synthesis of Stannane, (iodoacetoxy)tributyl- include the use of:

Moisture-tolerant Lewis acid catalysts: Complexes of zirconium, like zirconocene (B1252598) dichloride, have been shown to be effective catalysts for esterification, even without the need for water scavengers. nih.gov This is a significant advantage as it simplifies the reaction setup compared to traditional methods requiring azeotropic water removal.

Organocatalysts: While not specifically reported for organotin carboxylates, the broader field of organic synthesis has seen a surge in the use of metal-free organocatalysts for esterification. These catalysts can offer a more sustainable alternative to metal-based systems.

The principle behind catalytic esterification involves the activation of the carboxylic acid or the alcohol by the catalyst, facilitating the nucleophilic attack and subsequent formation of the ester.

Principles of Sustainable Synthesis in Organotin Chemistry

The inherent toxicity of many organotin compounds is a major driver for the development of more sustainable or "green" synthetic methodologies. wikipedia.orgorganic-chemistry.org The key principles of green chemistry applicable to the synthesis of Stannane, (iodoacetoxy)tributyl- include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The condensation reaction of TBTO with iodoacetic acid, where water is the only byproduct, has a high atom economy.

Use of Less Hazardous Chemicals: Exploring the use of less toxic starting materials and reagents. The high toxicity of tributyltin compounds necessitates careful handling and containment. organic-chemistry.org Research into using less toxic organotin precursors or developing catalytic systems that require smaller amounts of the tin reagent would be beneficial.

Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric amounts to reduce waste. researchgate.net

Benign Solvents: Replacing hazardous organic solvents with greener alternatives, or performing reactions under solvent-free conditions.

Reaction Optimization and Yield Enhancement Strategies

Optimizing the reaction conditions is crucial for maximizing the yield and purity of Stannane, (iodoacetoxy)tributyl-. Several parameters can be adjusted to achieve this, based on general principles of esterification and organometallic reactions.

Key Optimization Parameters:

ParameterEffect on ReactionOptimization Strategy
Temperature Reaction rate generally increases with temperature. However, excessively high temperatures can lead to decomposition of reactants or products.The optimal temperature should be determined experimentally to balance reaction rate and product stability. dntb.gov.ua
Reactant Molar Ratio Using an excess of one reactant can drive the equilibrium towards the product side, increasing the yield. researchgate.netThe ideal molar ratio of the tributyltin precursor to iodoacetic acid should be investigated to maximize conversion of the limiting reagent.
Catalyst Loading For catalyzed reactions, the concentration of the catalyst affects the reaction rate.The catalyst concentration should be optimized to achieve a high reaction rate without causing unwanted side reactions or making purification difficult. dntb.gov.ua
Reaction Time Sufficient time is required for the reaction to reach completion.The reaction progress should be monitored over time (e.g., by chromatography) to determine the optimal reaction time that maximizes yield without product degradation. dntb.gov.ua
Solvent The choice of solvent can influence the solubility of reactants and the ease of byproduct removal.Anhydrous, non-protic solvents are generally preferred to prevent hydrolysis. sysrevpharm.org

Methodologies for Optimization:

Response Surface Methodology (RSM): This is a statistical approach that can be used to systematically study the effects of multiple variables on a reaction outcome and to find the optimal conditions. researchgate.net

Factorial Design: This experimental design strategy allows for the simultaneous investigation of the effects of several factors and their interactions. youtube.com

By carefully controlling these parameters, the synthesis of Stannane, (iodoacetoxy)tributyl- can be made more efficient and cost-effective.

Purification and Isolation Techniques for Stannane, (iodoacetoxy)tributyl-

After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the physical properties of the desired compound and the nature of the impurities.

Common Purification Techniques:

Filtration: This is often the first step, used to remove solid byproducts such as sodium chloride (in the case of synthesis from tributyltin chloride and sodium iodoacetate) or precipitated catalysts. gelest.com

Washing: The crude product, dissolved in an organic solvent, can be washed with aqueous solutions to remove water-soluble impurities. For example, washing with an aqueous solution of sodium carbonate can neutralize and remove any remaining acidic impurities. pjoes.com This is followed by washing with water and brine to remove the carbonate and any dissolved salts.

Drying: The organic solution containing the product is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, to remove any residual water before solvent evaporation.

Solvent Evaporation: The solvent is removed from the dried organic solution, typically using a rotary evaporator under reduced pressure, to yield the crude product. gelest.com

Column Chromatography: This is a powerful technique for separating the target compound from closely related impurities. For organotin compounds, silica (B1680970) gel is a common stationary phase, and a non-polar eluent like hexane (B92381) or a mixture of hexane and a slightly more polar solvent is used.

Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture can be an effective method for achieving high purity. gelest.com

Distillation: For liquid products, distillation under reduced pressure (vacuum distillation) can be used for purification, especially to separate from less volatile impurities.

The final purity of the isolated Stannane, (iodoacetoxy)tributyl- can be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹⁹Sn) and infrared (IR) spectroscopy. um.edu.mygelest.com

Structural Elucidation and Spectroscopic Analysis of Stannane, Iodoacetoxy Tributyl

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic methods provides a comprehensive picture of the molecular framework of Stannane, (iodoacetoxy)tributyl-.

NMR spectroscopy is a powerful tool for probing the chemical environment of magnetically active nuclei within a molecule. For Stannane, (iodoacetoxy)tributyl-, ¹H, ¹³C, and ¹¹⁹Sn NMR spectra offer detailed insights into its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of tributyltin derivatives typically displays characteristic signals for the butyl groups. ukm.my The terminal methyl (CH₃) protons are expected to appear as a triplet in the upfield region, while the methylene (B1212753) (CH₂) groups adjacent to the tin atom and the other methylene groups will present as more complex multiplets further downfield. ukm.my For Stannane, (iodoacetoxy)tributyl-, the protons of the iodoacetoxy moiety would also be present. The methylene protons adjacent to the iodine atom in the iodoacetic acid portion are expected to appear as a singlet. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The signals for the four distinct carbon atoms of the butyl groups attached to the tin atom are expected in the aliphatic region. ukm.my The chemical shifts of the carbonyl carbon and the methylene carbon of the iodoacetoxy group would also be observable. chemicalbook.com The chemical shift of the carbonyl carbon is particularly sensitive to the coordination mode of the carboxylate group.

¹¹⁹Sn NMR Spectroscopy: The chemical shift of the tin-119 nucleus is highly indicative of the coordination number of the tin atom. For four-coordinate tributyltin carboxylates in solution, the ¹¹⁹Sn NMR signal typically appears in the range of +115 to +126 ppm. uni.lu In the solid state, or in cases of intermolecular association in solution leading to a five-coordinate tin center, the chemical shift would be expected to move to a higher field (more negative values).

Estimated NMR Data for Stannane, (iodoacetoxy)tributyl-

Nucleus Functional Group Estimated Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
¹H-Sn-(CH₂)₃-CH₃~0.9TripletJ ≈ 7.3
¹H-Sn-CH₂-CH₂-CH₂-~1.3Multiplet
¹H-Sn-CH₂-~1.6Multiplet
¹HI-CH₂-COO-~3.7Singlet
¹³C-Sn-(CH₂)₃-CH₃~13.7
¹³C-Sn-CH₂-CH₂-CH₂-~27.3 (with ²J(¹¹⁹Sn-¹³C))
¹³C-Sn-CH₂-CH₂-~28.1 (with ³J(¹¹⁹Sn-¹³C))
¹³C-Sn-CH₂-~16.5 (with ¹J(¹¹⁹Sn-¹³C))
¹³CI-CH₂-COO-~-22
¹³CI-CH₂-COO-~170
¹¹⁹Sn(C₄H₉)₃Sn-+115 to +126 (for 4-coordinate)Singlet

Note: The data in this table is estimated based on typical values for tributyltin carboxylates and iodoacetic acid and may not represent the exact experimental values for Stannane, (iodoacetoxy)tributyl-.

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of Stannane, (iodoacetoxy)tributyl- is expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the butyl groups. The most diagnostic bands are those associated with the carboxylate group. The positions of the asymmetric (νas(COO)) and symmetric (νs(COO)) stretching vibrations of the carboxylate group are particularly important. The difference between these two frequencies (Δν = νas(COO) - νs(COO)) can help in determining the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bidentate bridging). Additionally, a band corresponding to the Sn-C stretching vibration is expected in the far-IR region.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy. The Sn-C symmetric stretching vibration is typically strong in the Raman spectrum, providing a clear marker for the tributyltin moiety.

Characteristic Vibrational Frequencies

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Spectroscopy
Asymmetric C-H Stretch-CH₃, -CH₂-2950-2850IR, Raman
Symmetric C-H Stretch-CH₃, -CH₂-2950-2850IR, Raman
Asymmetric COO Stretch-COO-~1650-1550IR
Symmetric COO Stretch-COO-~1400-1300IR
Sn-C Stretch-Sn-C-~600-500IR, Raman

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. The molecular formula of Stannane, (iodoacetoxy)tributyl- is C₁₄H₂₉IO₂Sn. researchgate.net

In electrospray ionization mass spectrometry (ESI-MS), the molecule can be observed as various adducts. The fragmentation pattern of tributyltin compounds often involves the loss of butyl groups and the rearrangement of the remaining fragments. The characteristic isotopic pattern of tin, with its multiple stable isotopes, is a key feature in identifying tin-containing fragments in the mass spectrum.

Predicted Mass Spectrometry Data for Stannane, (iodoacetoxy)tributyl- researchgate.net

Adduct m/z (Predicted)
[M+H]⁺477.03072
[M+Na]⁺499.01266
[M-H]⁻475.01616
[M+NH₄]⁺494.05726
[M+K]⁺514.98660

Data obtained from PubChemLite. researchgate.net

Single Crystal X-ray Diffraction Studies of Organotin Compounds

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. While no specific crystal structure for Stannane, (iodoacetoxy)tributyl- has been reported in the searched literature, studies on analogous tributyltin carboxylates have revealed common structural motifs.

In the solid state, tributyltin carboxylates often exhibit a polymeric chain structure where the carboxylate group bridges adjacent tin atoms. This bridging interaction leads to a five-coordinate tin center with a trigonal bipyramidal geometry. The three butyl groups occupy the equatorial positions, while the oxygen atoms from the bridging carboxylate groups occupy the axial positions.

Conformational Analysis via Spectroscopic and Computational Methods

The butyl chains in Stannane, (iodoacetoxy)tributyl- can adopt various conformations. Spectroscopic techniques like NMR can provide indirect evidence of the conformational preferences in solution. For instance, the values of vicinal coupling constants in the ¹H NMR spectrum can be related to the dihedral angles between protons on adjacent carbon atoms.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling the conformational landscape of molecules. By calculating the relative energies of different conformers, the most stable arrangement of the butyl chains and the iodoacetoxy group can be predicted.

Elucidation of Coordination Geometries Around the Tin Center

The coordination number and geometry around the tin atom in organotin compounds are crucial determinants of their reactivity. For Stannane, (iodoacetoxy)tributyl-, the tin center can adopt different coordination geometries depending on the physical state and the nature of the solvent.

Four-coordinate (Tetrahedral): In non-coordinating solvents or in the gas phase, the compound is likely to exist as a monomer with a four-coordinate tin atom in a distorted tetrahedral geometry. The three butyl groups and the oxygen atom of the iodoacetoxy group would be bonded to the tin center.

Five-coordinate (Trigonal Bipyramidal): In the solid state or in coordinating solvents, intermolecular interactions can lead to an expansion of the coordination sphere of the tin atom. As mentioned earlier, tributyltin carboxylates frequently form polymeric chains in the solid state, resulting in a five-coordinate, trigonal bipyramidal geometry around the tin atom. The carboxylate group acts as a bidentate bridging ligand.

The choice between these geometries is influenced by the steric bulk of the substituents and the electronic properties of the carboxylate ligand.

Reactivity and Mechanistic Studies of Stannane, Iodoacetoxy Tributyl

General Reactivity Patterns of Tributyltin Carboxylates

Tributyltin (IV) carboxylates are noted for their potential as drug candidates, with some demonstrating partial compliance with drug-likeliness rules. nih.gov For instance, certain tributyltin carboxylates adhere to the Lipinski and WDI rules, suggesting favorable pharmacokinetic properties. nih.gov ADME predictions indicate that these compounds can have moderate to high blood-brain barrier permeability and are likely substrates for P-glycoprotein efflux. nih.gov Their metabolism is predicted to occur via CYP3A4, with potential for detoxification through glutathionation and glucuronidation. nih.gov These compounds are known to interact with various molecular targets, including proteases, enzymes, membrane receptors, transporters, and ion channels. nih.gov

Investigations into Hydrolysis and Solvolysis Reactions of Stannane, (iodoacetoxy)tributyl-

The hydrolysis of tributyltin compounds can be influenced by the surrounding chemical environment. For example, the hydrolysis of some tributyltin reagents can be achieved under mild conditions, such as with an aqueous solution of sodium bicarbonate, to facilitate the removal of tin-containing byproducts. organic-chemistry.org In specific reactions, such as the bis(tributyltin)-initiated cyclization of 4-pentenyl iodoacetates, treatment with aqueous sodium bicarbonate can lead to the hydrolysis of an intermediate acylium species to form 3-(tetrahydro-2-furyl)propanoic acids. acs.orgnih.gov Furthermore, the solvolysis of monoalkyltin trichlorides or dialkyltin dichlorides under reaction conditions can generate the active organotin catalyst for transesterification reactions. google.com

Studies on Ligand Exchange Reactions and Transesterification Processes

Organotin compounds are effective catalysts in transesterification reactions. Specifically, they can be used to transesterify methyl or ethyl esters of carboxylic acids with various alcohols and polyols. google.com The catalytic activity of these compounds is also observed in the synthesis of 1,2-disubstituted benzimidazoles. rsc.org

Post-synthetic ligand exchange is a technique that can alter the properties of nanomaterials. In the case of copper–tin–sulfur nanomaterials, ligand exchange not only replaces the surface ligands but also influences the crystal structure and optical properties of the nanocrystals. rsc.org This transformation is attributed to the loss of copper ions due to strong complexation with the new ligand under aerobic conditions. rsc.org

Exploration of Radical and Ionic Reaction Pathways Involving the Organotin Moiety

The reactivity of organotin compounds like Stannane, (iodoacetoxy)tributyl- can proceed through both radical and ionic pathways, and this balance can often be controlled. rsc.org

Radical Pathways:

Tributyltin compounds are well-known precursors for radical reactions. libretexts.org For instance, bis(tributyltin) can initiate atom transfer cyclization reactions. acs.orgnih.gov In the case of 4-pentenyl iodoacetates, this initiation leads to the formation of 5-(3-iodopropyl)-substituted dihydro-2(3H)-furanones in high yields. acs.orgnih.gov The mechanism is proposed to involve an 8-endo free radical cyclization to generate γ-iodoheptanolactones. acs.orgnih.gov The relatively weak tin-hydrogen bond in tributyltin hydride allows for homolytic cleavage, making it an excellent radical reducing agent. organic-chemistry.org This property is utilized in dehalogenation reactions where the tributyltin radical abstracts a halogen to generate a carbon radical. libretexts.org

Ionic Pathways:

Following the initial radical cyclization of 4-pentenyl iodoacetates, the resulting γ-iodoheptanolactones can undergo an intramolecular nucleophilic substitution, which is an ionic process. acs.orgnih.gov This leads to the formation of a bicyclic acylium species as a key intermediate. acs.orgnih.gov The subsequent reaction of this intermediate with an iodide ion or a hydroxide (B78521) ion dictates the final product. acs.orgnih.gov Furthermore, tributyltin compounds can influence intracellular calcium ion concentrations, which in turn can trigger other cellular signaling pathways. nih.gov

The interplay between these radical and ionic pathways allows for a "one-pot" formation of complex molecules from simpler starting materials. acs.org

Mechanistic Elucidation using Kinetic Isotope Effects and In-situ Spectroscopic Monitoring

Kinetic Isotope Effects (KIE):

The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms by studying the change in reaction rate upon isotopic substitution. wikipedia.orglibretexts.org It is defined as the ratio of the rate constant of the reaction with a light isotope to that with a heavy isotope (kL/kH). wikipedia.org KIEs are particularly useful in distinguishing between reaction pathways, such as SN1 and SN2 reactions, through secondary kinetic isotope effects. wikipedia.org In organometallic chemistry, large KIEs can be indicative of proton tunneling or compound effects from multiple steps. nih.gov For organotin compounds, photolysis has been shown to be a spin-selective radical reaction where a magnetic isotope effect, rather than the classical mass-dependent effect, is dominant. nih.gov This effect arises from the nuclear spin-dependent triplet-singlet conversion of the radical pair formed during the homolytic cleavage of the C-Sn bond. nih.gov

In-situ Spectroscopic Monitoring:

In-situ spectroscopic techniques, such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy, are invaluable for monitoring reactions in real-time. spectroscopyonline.com These methods are especially crucial for studying reactions involving transient and labile intermediates whose concentrations would change upon sample extraction for offline analysis. spectroscopyonline.com For the analysis of organotin compounds, coupling liquid chromatography with detection methods like inductively-coupled plasma-mass spectrometry (ICP-MS) or electrospray ionization-mass spectrometry (ESI-MS) provides high selectivity and sensitivity. researchgate.netnih.gov This approach allows for the speciation of different organotin compounds and the characterization of their interactions with other molecules, such as proteins. nih.govnih.gov For instance, ESI-MS combined with size exclusion chromatography has been used to study the binding of organotins to proteins, revealing that triorganotin compounds often bind to sulfhydryl groups in a specific binding pocket. nih.gov

Reactivity in the Presence of Various Nucleophiles and Electrophiles

The reactivity of Stannane, (iodoacetoxy)tributyl- is significantly influenced by the presence of nucleophiles and electrophiles.

Reactivity with Nucleophiles:

Tributyl(iodomethyl)stannane, a related compound, serves as an electrophile in reactions with nucleophiles to prepare α-heteroalkylstannanes, such as α-tributylstannylmethyl ethers, amines, or sulfides. semanticscholar.org In the context of the bis(tributyltin)-initiated cyclization of 4-pentenyl iodoacetates, the intermediate bicyclic acylium species readily reacts with nucleophiles. acs.org For example, attack by an iodide ion leads to the formation of γ-lactones, while attack by a hydroxide ion (from aqueous NaHCO3) results in the formation of 3-(tetrahydro-2-furyl)propanoic acids. acs.orgnih.gov

Reactivity with Electrophiles:

While Stannane, (iodoacetoxy)tributyl- itself is often the electrophilic partner in reactions, the organotin moiety can also participate in reactions initiated by electrophiles. The Lewis acidic Sn(IV) center in organotin compounds can act as a catalyst. rsc.org In the presence of a Lewis acid catalyst like BF3·Et2O, the cyclization of 4-pentenyl iodoacetates can be directed to afford γ-iodoheptanolactones at room temperature. acs.orgnih.gov

The table below summarizes the reactivity of a key intermediate in the reactions of a related iodoacetate with different nucleophiles.

ReactantNucleophileProduct
Bicyclic acylium intermediateIodide ionγ-lactone
Bicyclic acylium intermediateHydroxide ion3-(tetrahydro-2-furyl)propanoic acid

Applications of Stannane, Iodoacetoxy Tributyl in Non Biological Systems

Stannane, (iodoacetoxy)tributyl- as a Precursor in Polymer Chemistry: A Field Awaiting Exploration

Role in Organotin Polymer Synthesis

There is currently no available research detailing the use of Stannane, (iodoacetoxy)tributyl- as a monomer or precursor in the synthesis of organotin polymers. The existing body of knowledge on organotin polymers primarily focuses on derivatives created from more common tributyltin compounds, such as tributyltin methacrylate (B99206) and other organotin carboxylates. These have been incorporated into polymer backbones to impart specific properties, such as biocidal activity in marine antifouling coatings. The potential for Stannane, (iodoacetoxy)tributyl- to offer unique functionalities or polymerization characteristics remains an open question for polymer chemists.

Applications in Specialty Polymer Development and Modification

Similarly, the application of Stannane, (iodoacetoxy)tributyl- in the development and modification of specialty polymers is not documented in scientific literature. The broader family of organotin compounds has been utilized as stabilizers in polyvinyl chloride (PVC) and as catalysts in the production of polyurethanes. wikipedia.orgafirm-group.com However, the specific effects and potential advantages of incorporating the iodoacetoxy group into these processes have not been investigated.

Utilization in Catalytic Processes: An Uncharted Territory

Stannane, (iodoacetoxy)tributyl- as a Catalyst in Organic Transformations

The catalytic activity of Stannane, (iodoacetoxy)tributyl- in organic transformations is an area devoid of research findings. While various organotin compounds, particularly organotin carboxylates, are known to catalyze reactions such as urethane formation, esterification, and transesterification, no studies have specifically evaluated the catalytic potential of the iodoacetoxy derivative. preprints.orgresearchgate.netrjpbcs.com The electronic and steric properties imparted by the iodoacetoxy ligand could potentially influence catalytic activity and selectivity in novel ways, but this remains speculative without empirical data.

Ligand Design and Modification for Enhanced Catalytic Activity

The concept of utilizing Stannane, (iodoacetoxy)tributyl- in ligand design for enhancing catalytic activity is not present in the current scientific landscape. The design of ligands is a crucial aspect of developing efficient catalysts, and while organotin moieties have been incorporated into ligand structures, the specific contribution of the (iodoacetoxy)tributyl- group in this context is unknown.

Potential in Material Science for Surface Modification and Coating Technologies: A Hypothesized Application

There is no documented evidence of Stannane, (iodoacetoxy)tributyl- being used in material science for surface modification or in coating technologies. Organotin compounds have historically been a key component of antifouling paints for marine vessels due to their biocidal properties. wikipedia.orgcentralsan.orgviu.ca Additionally, certain organotin compounds are used for creating thin, electrically conductive films on glass. lupinepublishers.comlupinepublishers.com However, the specific role, if any, of Stannane, (iodoacetoxy)tributyl- in these or other surface treatment applications has not been reported.

Role in Analytical Methodologies (e.g., Derivatization Agents, Standards)

Stannane, (iodoacetoxy)tributyl-, also known as tributyltin iodoacetate, serves a specialized role in analytical chemistry as a derivatization agent. Its utility stems from its chemical structure, which combines a tributyltin group with a sulfhydryl-reactive iodoacetyl group. This bifunctional nature allows it to act as a chemical tag, enabling the detection and quantification of specific molecules that would otherwise be difficult to analyze, particularly at trace levels.

The primary function of derivatization in analytical methodologies, especially for techniques like gas chromatography (GC), is to chemically modify an analyte to enhance its analytical properties. researchgate.net Compounds that are non-volatile, thermally unstable, or lack a responsive signal for a specific detector can be converted into derivatives that are more suitable for analysis. researchgate.net Derivatization can improve volatility for GC separation, increase stability at high temperatures, and enhance detector response, leading to improved peak separation and symmetry. researchgate.net

The analytical application of Stannane, (iodoacetoxy)tributyl- centers on its iodoacetoxy functional group. The iodoacetyl moiety is a haloacetyl group that reacts selectively with sulfhydryl (thiol, -SH) groups found in molecules such as cysteine-containing peptides and various thiol compounds. thermofisher.com The reaction proceeds via nucleophilic substitution, where the sulfur atom of the sulfhydryl group attacks the carbon atom bonded to the iodine, displacing the iodide ion. This forms a highly stable thioether linkage. thermofisher.com

By reacting Stannane, (iodoacetoxy)tributyl- with a thiol-containing analyte, a tributyltin moiety is covalently bonded to the target molecule. This tin-tagged derivative can then be readily analyzed using highly sensitive and selective organotin detection methods. Techniques such as Gas Chromatography coupled with a Flame Photometric Detector (GC-FPD) or Mass Spectrometry (GC-MS) are extremely sensitive to tin-containing compounds, allowing for the quantification of the original thiol analyte at very low concentrations. labrulez.comgcms.cz

Essentially, Stannane, (iodoacetoxy)tributyl- acts as a bridge, converting the analytical challenge of detecting a thiol into the well-established and highly sensitive problem of detecting an organotin compound.

Table 1: Derivatization Process of a Thiol Analyte

This table outlines the typical workflow for using Stannane, (iodoacetoxy)tributyl- in the analysis of a thiol-containing compound.

StepDescriptionPurpose
1. Sample Preparation The sample containing the thiol analyte (R-SH) is extracted and prepared in a suitable solvent.To isolate the analyte and remove interfering matrix components.
2. Derivatization Stannane, (iodoacetoxy)tributyl- is added to the prepared sample. The mixture is incubated under controlled pH (typically 7.0-8.5) and temperature to facilitate the reaction.To covalently attach the tributyltin tag to the thiol analyte by forming a stable thioether bond (R-S-CH₂COO-Sn(Bu)₃).
3. Extraction The resulting tin-tagged derivative is extracted from the reaction mixture into an organic solvent (e.g., hexane).To purify the derivative and concentrate it for analysis, separating it from unreacted reagent and other sample components.
4. Analysis The extracted derivative is injected into a Gas Chromatograph (GC) system equipped with a tin-selective detector like a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS).To separate the derivative from other compounds and to detect and quantify it based on the tin signal, which directly correlates to the concentration of the original thiol analyte.

Table 2: Comparison of Common Sulfhydryl-Reactive Groups

This table compares the iodoacetyl group, present in Stannane, (iodoacetoxy)tributyl-, with other chemical groups commonly used for sulfhydryl modification in analytical and biochemical applications. thermofisher.com

Reactive GroupTargetReaction pHResulting BondBond Reversible?
Iodoacetyl Sulfhydryls (-SH)7.5 - 8.5ThioetherNo
Maleimide Sulfhydryls (-SH)6.5 - 7.5ThioetherNo
Pyridyl Disulfide Sulfhydryls (-SH)NeutralDisulfideYes (with reducing agents)

Environmental Transformation and Degradation Pathways of Stannane, Iodoacetoxy Tributyl

Photodegradation Mechanisms of Organotin Compounds in Environmental Matrices

Photodegradation, or photolysis, is an abiotic process that contributes to the breakdown of organotin compounds like tributyltin in the environment. mst.dk This process is initiated by the absorption of sunlight, which can lead to the cleavage of the tin-carbon bonds. The effectiveness of photodegradation can be influenced by several environmental factors, including water turbidity, light intensity, and the presence of substances that can enhance the absorption of light (photosensitizing substances). mst.dk

In aquatic environments, photolysis is more significant in clear surface waters where sunlight penetration is greater. mst.dk Studies have shown that the half-life for the photolysis of TBT due to sunlight can be greater than 89 days. epa.gov However, the presence of microplastics can impact this process. For instance, some types of microplastics can adsorb organotin compounds, and this interaction can either accelerate or hinder their photodegradation depending on the type of plastic and its properties. nih.gov For example, one study observed that while TBT degraded in the presence of polystyrene and polymethyl methacrylate (B99206) microplastics under UV irradiation, the degradation was slower in a polypropylene (B1209903) suspension, which was attributed to light scattering by the larger plastic particles. nih.gov

Heterogeneous photocatalysis, a process where a semiconductor material like titanium dioxide (TiO2) is used to accelerate photodegradation, has shown to be highly effective. In one study, nearly 99.8% of TBT in water was degraded within 30 minutes of photocatalytic treatment, compared to only about 10% degradation by photolysis alone under the same conditions. nih.gov This process involves the generation of highly reactive hydroxyl radicals that attack the organotin compound. nih.gov

Biodegradation Pathways in Aquatic and Terrestrial Ecosystems

Biodegradation is considered a primary pathway for the breakdown of tributyltin compounds in both aquatic and terrestrial environments. researchgate.netresearchgate.net This process is carried out by a variety of microorganisms, including bacteria, microalgae, and fungi, under both oxygen-rich (aerobic) and oxygen-poor (anaerobic) conditions. mst.dk The rate of biodegradation is dependent on several environmental factors such as temperature, oxygen levels, pH, and the availability of nutrients. mst.dkresearchgate.net

The principal mechanism of biodegradation is a stepwise dealkylation process, where the butyl groups attached to the tin atom are sequentially removed. researchgate.netnih.gov This process transforms tributyltin (TBT) into less toxic compounds: first into dibutyltin (B87310) (DBT), then into monobutyltin (B1198712) (MBT), and finally into inorganic tin. researchgate.netnih.govwaterquality.gov.au

Table 1: Stepwise Biodegradation of Tributyltin

StepInitial CompoundDegradation Product
1Tributyltin (TBT)Dibutyltin (DBT)
2Dibutyltin (DBT)Monobutyltin (MBT)
3Monobutyltin (MBT)Inorganic Tin

In aquatic ecosystems, biodegradation is particularly important in waters with high amounts of suspended particles, to which TBT readily adsorbs. mst.dk The half-life of TBT in seawater can range from a single day to a few weeks. mst.dk In sediments, where TBT tends to accumulate, the degradation process is generally slower, with half-lives estimated to be several years. mst.dkwikipedia.org However, some studies have observed faster degradation at the sediment-water interface. epa.gov

In terrestrial ecosystems, the degradation of organotin compounds in soil is also primarily a biological process. nih.gov The half-lives of butyltin compounds in forest soils can range from half a year to 15 years. researchgate.net The presence of plants can influence the degradation process, as plant-associated bacteria in the root zone (rhizosphere) and within the plant tissues (endophytes) can contribute to the breakdown of toxic organic compounds. mdpi.com

Chemical Degradation in Natural Waters and Soils

While biodegradation is a major degradation pathway, chemical processes also contribute to the transformation of tributyltin compounds in the environment. Hydrolysis, the reaction with water, is a key chemical degradation process for some organotin compounds. wikipedia.orgrjpbcs.com However, for tributyltin, the carbon-tin bond is stable and does not readily hydrolyze under normal environmental pH conditions. mst.dkepa.gov Significant hydrolysis of TBT typically only occurs under extreme pH conditions. mst.dk

Organotin halides can be converted to organotin hydroxides and oxides through base hydrolysis. rjpbcs.com For instance, triorganotin halides react with hydroxide (B78521) ions to form triorganotin hydroxides. rjpbcs.com These hydroxides are rarely encountered in their pure form as they tend to lose water to form stannoxanes (-Sn-O-Sn-). gelest.com

In soils, the degradation of tributyltin is influenced by factors such as temperature and the presence of microorganisms. While biotic degradation is the main driver, abiotic processes can also play a role. orst.edu

Identification and Characterization of Environmental Degradation Products

The primary environmental degradation products of tributyltin (TBT) are its less alkylated derivatives: dibutyltin (DBT) and monobutyltin (MBT). nih.govcapes.gov.br These compounds are formed through the sequential loss of butyl groups from the tin atom. nih.gov

The degradation pathway is as follows:

Tributyltin (TBT) degrades to Dibutyltin (DBT)

Dibutyltin (DBT) degrades to Monobutyltin (MBT)

Monobutyltin (MBT) further degrades to inorganic tin. waterquality.gov.au

DBT is the principal initial degradation product. capes.gov.br These degradation products have been identified and quantified in various environmental samples, including water, sediment, and biota. capes.gov.bresaa.org For example, elevated levels of DBT and MBT have been found to co-occur with TBT in contaminated bay waters. capes.gov.br While DBT and MBT are less toxic than TBT, they are still of environmental concern. researchgate.net

In addition to dealkylation, another potential transformation pathway is methylation, where methyl groups are added to the tin compound. This can occur through both chemical and biological processes and may result in the formation of volatile tin compounds. mst.dk Methylated butyltin compounds have been detected in contaminated sediments and surface waters. mst.dk

Methodologies for Tracking Environmental Transformation and Persistence

A variety of analytical techniques are employed to track the transformation and persistence of organotin compounds like stannane, (iodoacetoxy)tributyl- in the environment. Due to the low concentrations at which these compounds are often found and the need to distinguish between the different organotin species (speciation analysis), highly sensitive and selective methods are required. researchgate.net

Commonly used analytical approaches involve a combination of a separation technique with a detection method.

Separation Techniques:

Gas Chromatography (GC): This is a popular method for separating organotin compounds. researchgate.netnih.gov Often, the organotin compounds are first derivatized to make them more volatile for GC analysis. researchgate.net

Liquid Chromatography (LC) or High-Performance Liquid Chromatography (HPLC): LC is another powerful separation technique that is well-suited for environmental organotin analysis. researchgate.netspeciation.net

Detection Techniques:

Mass Spectrometry (MS): When coupled with GC or LC, MS provides high selectivity and sensitivity for identifying and quantifying different organotin species. researchgate.netresearchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a very sensitive detection method that can measure tin at very low concentrations, making it ideal for environmental monitoring. researchgate.netspeciation.net

Flame Photometric Detector (FPD): This detector can be used with GC for the analysis of organotins. nih.gov

Atomic Absorption Spectrometry (AA): This has been a common method for measuring tributyltin derivatives. inchem.org

These analytical methods are crucial for monitoring the levels of TBT and its degradation products in various environmental matrices such as water, sediment, and biological tissues. nih.govresearchgate.netresearchgate.net This monitoring allows for the assessment of contamination levels, the effectiveness of regulations, and the study of the environmental fate and persistence of these compounds. waterquality.gov.auresearchgate.net

Theoretical and Computational Studies on Stannane, Iodoacetoxy Tributyl

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, a cornerstone of modern computational chemistry, are employed to solve the molecular Schrödinger equation, providing detailed information about electron distribution and the nature of chemical bonds. northwestern.edunih.gov For Stannane, (iodoacetoxy)tributyl-, these calculations elucidate the fundamental aspects of its stability and structure.

The bonding in organotin (IV) compounds is predominantly covalent, even for tin-halogen and tin-oxygen bonds. lupinepublishers.com The central tin atom in Stannane, (iodoacetoxy)tributyl- is bonded to three butyl groups and the iodoacetoxy group. The geometry around the tetravalent tin atom is typically tetrahedral. researchgate.netwikipedia.org Quantum chemical calculations can precisely determine bond lengths and angles, offering a detailed three-dimensional picture of the molecule. For instance, the Sn-C bond lengths are significantly longer than C-C bonds, which contributes to their lower thermal stability and higher reactivity. lupinepublishers.com

Natural Bond Orbital (NBO) analysis, a common computational technique, is used to study charge distribution and donor-acceptor interactions within the molecule. isca.me In Stannane, (iodoacetoxy)tributyl-, NBO analysis would reveal the charge transfer between the orbitals of the tin atom and the attached organic and carboxylate ligands. This helps in quantifying the covalency of the Sn-C and Sn-O bonds. Calculations on related organotin carboxylates show that the nature of the carboxylate ligand can significantly influence the electronic environment of the tin center. nih.gov

Table 1: Representative Calculated Bond Parameters for Tributyltin Derivatives

This table presents typical bond length and angle values derived from quantum chemical calculations on compounds structurally similar to Stannane, (iodoacetoxy)tributyl-. The exact values for the target compound would require specific calculations.

ParameterTypical Calculated ValueComputational Method
Sn-C Bond Length~2.15 ÅDFT (B3LYP)
Sn-O Bond Length~2.08 - 2.20 ÅDFT (B3LYP)
C-Sn-C Bond Angle~112° - 115°DFT (B3LYP)
O-Sn-C Bond Angle~95° - 105°DFT (B3LYP)

Molecular Dynamics Simulations of Intermolecular Interactions and Aggregation

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are better suited for examining the behavior of many molecules together. MD simulations model the movements of atoms and molecules over time, providing insights into bulk properties and intermolecular forces. researchgate.net

For Stannane, (iodoacetoxy)tributyl-, MD simulations can predict how molecules interact with each other in a condensed phase (liquid or solid). These interactions are governed by weaker forces like van der Waals forces and dipole-dipole interactions. The simulations can reveal tendencies for molecular aggregation or self-assembly, which can be a characteristic of organotin esters. nih.gov The interplay between the nonpolar butyl chains and the more polar iodoacetoxy group would be a key factor driving these interactions. In solution, the aggregation state can influence the compound's reactivity and catalytic activity.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are highly effective at predicting spectroscopic data, which serves as a crucial link between theoretical models and experimental characterization. For Stannane, (iodoacetoxy)tributyl-, calculations can predict key spectroscopic signatures.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) methods, often used with DFT, can calculate nuclear magnetic resonance (NMR) chemical shifts. science.gov Predicting the ¹¹⁹Sn, ¹³C, and ¹H NMR spectra is vital for structural elucidation. Calculations on related di- and triorganotin(IV) derivatives have shown that the coordination number of the tin atom significantly influences the ¹¹⁹Sn chemical shift. nih.gov

Vibrational Spectroscopy: The harmonic vibrational frequencies can be computed to predict the Infrared (IR) and Raman spectra. isca.meajrconline.org The calculated frequencies for the C=O stretch of the iodoacetoxy group and the Sn-C and Sn-O stretches can be compared with experimental data to confirm the coordination mode of the carboxylate ligand (monodentate or bidentate). nih.gov

Conformational analysis, another key application, involves mapping the potential energy surface of the molecule to identify stable conformers. The flexible butyl chains of Stannane, (iodoacetoxy)tributyl- can adopt various spatial arrangements, and computational methods can determine their relative energies and the barriers to interconversion.

Table 2: Predicted Spectroscopic Data for a Model Tributyltin Carboxylate

This table illustrates the type of spectroscopic data that can be generated computationally. Values are representative for a generic tributyltin carboxylate.

Spectroscopic ParameterPredicted Value RangeSignificance
¹¹⁹Sn NMR Chemical Shift+50 to +150 ppmIndicates a four-coordinate tin center
¹³C NMR (α-CH₂)~30 ppmSensitive to the electronic environment of the Sn atom
IR (ν as(COO⁻))~1650 cm⁻¹Characterizes the carboxylate group's bonding
IR (ν s(COO⁻))~1375 cm⁻¹Characterizes the carboxylate group's bonding

Computational Modeling of Reactivity and Reaction Barriers

Theoretical models are powerful tools for investigating the reactivity of Stannane, (iodoacetoxy)tributyl-. By mapping the potential energy surfaces of chemical reactions, chemists can identify transition states and calculate activation energies (reaction barriers). fu-berlin.de

Organotin compounds are widely used as catalysts, for instance, in the formation of polyurethanes. researchgate.netlupinepublishers.com Computational studies on related organotin carboxylates have explored their catalytic mechanisms. researchgate.net These studies often model the interaction of the tin catalyst with reactants, like an isocyanate and an alcohol, to elucidate the reaction pathway. The Lewis acidity of the tin center, which can be quantified computationally, is a key factor in its catalytic activity. researchgate.netlupinepublishers.com For Stannane, (iodoacetoxy)tributyl-, computational modeling could predict its efficacy as a catalyst and the mechanism by which it facilitates reactions such as esterification or transesterification. gelest.com Ab initio computational studies have shown that the coordination state of the tin enolate dramatically affects its reactivity and chemoselectivity in reactions with aldehydes and organic halides. acs.org

Application of Density Functional Theory (DFT) in Organotin Chemistry

Density Functional Theory (DFT) has become the most widely used computational method in organotin chemistry due to its favorable balance of accuracy and computational cost. wikipedia.org DFT is used to perform many of the calculations mentioned above, including geometry optimization, electronic structure analysis, and prediction of spectroscopic properties. isca.meajrconline.org

DFT calculations allow for the investigation of a wide range of properties:

Charge Distribution: DFT, coupled with methods like Mulliken or Natural Population Analysis, provides a detailed picture of the partial atomic charges, which is crucial for understanding polar interactions and reaction mechanisms. isca.meajrconline.org

Thermodynamic Properties: DFT can be used to calculate thermodynamic data such as enthalpies of formation. fu-berlin.de

The application of DFT has been instrumental in explaining the structure-activity relationships in organotin compounds, from catalysts to biologically active agents. dntb.gov.uasysrevpharm.org It provides a theoretical framework for rationalizing experimental observations and for designing new organotin compounds with desired properties. acs.org

Future Research Directions and Unexplored Avenues for Stannane, Iodoacetoxy Tributyl

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of Stannane, (iodoacetoxy)tributyl-, typically involves the reaction of a tributyltin halide with iodoacetic acid in the presence of a base. ontosight.ai While effective, this method raises concerns regarding atom economy and the use of potentially hazardous reagents. Future research should prioritize the development of more sustainable and efficient synthetic strategies.

Catalytic Approaches: A significant area for investigation is the development of catalytic methods for the synthesis of tributyltin carboxylates, including the iodoacetoxy derivative. tandfonline.comsysrevpharm.org The use of catalysts could reduce the need for stoichiometric reagents, minimize waste generation, and potentially allow for milder reaction conditions. Research into novel catalysts, including those based on earth-abundant metals or organocatalysts, could lead to more environmentally benign synthetic pathways.

Flow Chemistry: Continuous flow chemistry offers a promising alternative to traditional batch processing for the synthesis of organotin compounds. dp.techuottawa.cavapourtec.comnih.gov Flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially when dealing with highly reactive intermediates. uottawa.canih.gov Investigating the synthesis of Stannane, (iodoacetoxy)tributyl- in a flow system could lead to a more efficient, scalable, and safer manufacturing process.

Biocatalysis: The use of enzymes in organic synthesis, or biocatalysis, is a rapidly growing field that aligns with the principles of green chemistry. vapourtec.com Exploring the potential of enzymes, such as lipases, to catalyze the esterification of tributyltin oxide or related precursors with iodoacetic acid could offer a highly selective and environmentally friendly synthetic route. nih.gov While the application of biocatalysis to organometallic compounds is still emerging, it represents a significant and innovative research direction.

Atom-Economical Reactions: Future synthetic strategies should be guided by the principle of atom economy, which seeks to maximize the incorporation of all reactant atoms into the final product. nih.govnih.gov Research into addition reactions and other atom-economical transformations for the synthesis of Stannane, (iodoacetoxy)tributyl- would be a significant step towards more sustainable chemical production. rsc.orgrsc.orgresearchgate.net

Advanced Applications in Emerging Technologies and Niche Areas

Beyond its current use as a synthetic reagent, the unique combination of the tributyltin moiety and the reactive iodoacetoxy group in Stannane, (iodoacetoxy)tributyl- suggests potential for its application in a variety of advanced technologies.

Functional Polymers: Organotin compounds have long been used as stabilizers and catalysts in polymer chemistry. wikipedia.org The iodoacetoxy group in Stannane, (iodoacetoxy)tributyl- could serve as a versatile handle for the post-polymerization modification of polymers, allowing for the introduction of specific functionalities. Furthermore, its potential as an initiator or mediator in controlled radical polymerization techniques could be explored for the synthesis of well-defined polymer architectures.

Precursor for Advanced Materials: There is growing interest in the use of organometallic compounds as precursors for the synthesis of advanced materials. For instance, organotin compounds can be precursors to tin oxide (SnO₂), a material with applications in gas sensors and transparent conducting oxides. researchgate.net The specific structure of Stannane, (iodoacetoxy)tributyl- might offer advantages in controlling the morphology and properties of the resulting tin-based materials. Its potential as a precursor for functional materials like thiolactone building blocks for sustainable polymers could also be investigated. researchgate.net

Sensor Technology: The development of chemical sensors for the detection of various analytes is a critical area of research. Organotin-functionalized materials have shown promise in the development of sensors. researchgate.netrsc.org The reactivity of the iodoacetoxy group in Stannane, (iodoacetoxy)tributyl- could be harnessed to create selective binding sites for specific analytes, leading to the development of novel colorimetric or electrochemical sensors.

Biomedical Applications: While the toxicity of tributyltin compounds is a significant concern, research into organotin carboxylates has revealed potential biological activities. tandfonline.comsysrevpharm.orgnih.gov Future research could focus on the design of derivatives of Stannane, (iodoacetoxy)tributyl- with modified structures to enhance specific biological activities while minimizing general toxicity. Such endeavors would necessitate a deep understanding of structure-activity relationships.

Deeper Mechanistic Understanding of Complex Reaction Systems

A thorough understanding of the reaction mechanisms of Stannane, (iodoacetoxy)tributyl- is crucial for optimizing its existing applications and for the rational design of new ones.

Kinetic and Spectroscopic Studies: Detailed kinetic studies of the reactions involving Stannane, (iodoacetoxy)tributyl- can provide valuable information about reaction rates, activation energies, and the influence of various parameters on the reaction outcome. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can be employed to identify and characterize reaction intermediates, providing further insight into the reaction pathway. tandfonline.comnih.gov

Computational Modeling (DFT): Density Functional Theory (DFT) calculations have become a powerful tool for elucidating reaction mechanisms in organic and organometallic chemistry. nih.govresearchgate.netnih.gov DFT studies on Stannane, (iodoacetoxy)tributyl- could be used to model its electronic structure, predict its reactivity, and investigate the transition states of its reactions. This computational approach can complement experimental studies and provide a deeper understanding of the factors that govern its chemical behavior.

Investigating Radical Pathways: The presence of a carbon-iodine bond suggests that Stannane, (iodoacetoxy)tributyl- could participate in radical reactions. Exploring its behavior under radical conditions, including its potential as a radical initiator or a precursor to tin-centered radicals, could open up new synthetic possibilities. Mechanistic studies in this area would be essential for controlling and exploiting such reactivity. researchgate.net

Collaborative Interdisciplinary Research Opportunities

The multifaceted nature of Stannane, (iodoacetoxy)tributyl- and its potential applications necessitate a collaborative and interdisciplinary research approach.

Chemistry and Materials Science: The development of new materials based on Stannane, (iodoacetoxy)tributyl-, such as functional polymers or sensor arrays, would benefit greatly from close collaboration between synthetic chemists and materials scientists. Chemists can design and synthesize novel derivatives, while materials scientists can characterize their physical and chemical properties and explore their applications in various devices. nih.gov

Chemistry and Biology/Medicine: Investigating the biological activity of Stannane, (iodoacetoxy)tributyl- and its derivatives for potential therapeutic applications requires a strong partnership between chemists and biologists or medical researchers. Chemists can focus on the synthesis and structural modification of the compounds, while biologists can conduct in vitro and in vivo studies to evaluate their efficacy and toxicity. healthandenvironment.org

Chemistry and Environmental Science: Given the known environmental impact of tributyltin compounds, any new applications of Stannane, (iodoacetoxy)tributyl- must be developed with a strong consideration for their environmental fate and potential toxicity. healthandenvironment.orgftloscience.comwikipedia.org Collaboration with environmental scientists is crucial to assess the environmental risks associated with its synthesis, use, and disposal, and to develop strategies for mitigation.

Bridging Fundamental Understanding with Applied Research Potentials

A key challenge and opportunity in the future research of Stannane, (iodoacetoxy)tributyl- lies in bridging the gap between fundamental understanding and applied research.

Structure-Property-Function Relationships: A central theme for future research should be the establishment of clear structure-property-function relationships. By systematically modifying the structure of Stannane, (iodoacetoxy)tributyl- (e.g., by changing the carboxylate ligand or the alkyl groups on the tin atom) and studying the resulting changes in its physical, chemical, and biological properties, researchers can gain a deeper understanding of how its structure dictates its function. This knowledge is essential for the rational design of new compounds with tailored properties for specific applications.

From Mechanistic Insights to Optimized Processes: A detailed mechanistic understanding of the reactions of Stannane, (iodoacetoxy)tributyl- can directly inform the optimization of existing synthetic processes and the development of new, more efficient ones. For example, understanding the role of intermediates and transition states can help in the selection of optimal reaction conditions and catalysts.

Translational Research: Efforts should be made to translate fundamental research findings into practical applications. This involves not only demonstrating the potential of Stannane, (iodoacetoxy)tributyl- in a laboratory setting but also addressing the challenges associated with scaling up its synthesis and integrating it into real-world technologies. This translational approach will be critical for realizing the full potential of this intriguing organotin compound.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing (iodoacetoxy)tributylstannane, and how can purity be ensured?

  • Methodology : Synthesis typically involves nucleophilic substitution or transesterification reactions. For example, reacting tributyltin hydroxide with iodoacetic acid under anhydrous conditions in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide). Purification via column chromatography (silica gel, hexane/ethyl acetate) and verification using thin-layer chromatography (TLC) are critical. Purity is confirmed via <sup>1</sup>H and <sup>119</sup>Sn NMR to detect residual reactants or byproducts .
  • Key Data : Tributyltin derivatives (e.g., tributyltin acetate in ) share similar synthetic pathways, with CAS 56573-85-4 (tributylstannane) as a structural analogue.

Q. Which spectroscopic techniques are most effective for characterizing (iodoacetoxy)tributylstannane?

  • Methodology :

  • <sup>119</sup>Sn NMR : Detects tin environments (δ ~100–200 ppm for tributyltin compounds).
  • FT-IR : Confirms ester (C=O stretch ~1700 cm⁻¹) and Sn-C bonds (500–600 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Identifies molecular ion peaks (e.g., [M]<sup>+</sup> for C13H27IO2Sn).
    • Validation : Compare spectral data with NIST databases or structurally similar compounds like triphenyltin acetate (CAS 900-95-8, ) .

Q. What are the critical safety protocols for handling (iodoacetoxy)tributylstannane in laboratory settings?

  • Methodology : Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers under inert gas (argon) to prevent hydrolysis. Decomposition products (e.g., tin oxides, hydrogen gas) require monitoring via gas detectors. Refer to SDS data for tributyltin derivatives (e.g., LD50 values in ) .

Advanced Research Questions

Q. How does the iodoacetoxy group influence the reactivity of tributylstannane in cross-coupling reactions?

  • Methodology : Conduct kinetic studies using model substrates (e.g., aryl halides) under varying conditions (temperature, catalyst loading). Compare reaction rates with non-functionalized tributylstannane via GC-MS or HPLC. The iodoacetoxy group may act as a leaving group, facilitating transmetallation in Stille couplings .
  • Data Analysis : Track intermediates using <sup>119</sup>Sn NMR to identify Sn(IV) intermediates or decomposition pathways .

Q. What advanced analytical methods can resolve contradictions in stability studies of (iodoacetoxy)tributylstannane?

  • Methodology : Accelerated stability testing (40°C/75% RH) with periodic sampling. Use HPLC-UV/Vis to quantify degradation products (e.g., free iodoacetic acid). Cross-validate with TGA (thermal stability) and DFT calculations to predict decomposition pathways .
  • Conflict Resolution : Compare results with peer-reviewed studies on tributyltin acetate ( ) to identify environmental or catalytic degradation factors .

Q. How can researchers design experiments to probe the interaction of (iodoacetoxy)tributylstannane with biological macromolecules?

  • Methodology : Fluorescence quenching assays with model proteins (e.g., BSA) to study binding affinity. Use circular dichroism (CD) to monitor conformational changes. For mechanistic insights, employ ESI-MS to identify adducts formed via Sn-S or Sn-N coordination .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

  • Methodology : Nonlinear regression (e.g., Hill equation) to calculate EC50 values. Use ANOVA to compare toxicity across cell lines or organisms. Include uncertainty analysis (e.g., Monte Carlo simulations) for LD50 determinations .

Q. How can researchers validate the reproducibility of synthetic protocols for (iodoacetoxy)tributylstannane?

  • Methodology : Collaborative multi-site studies () with standardized reagents and equipment. Publish detailed procedural videos or supplemental materials (e.g., NMR raw data in appendices, per ). Cross-validate yields and purity metrics via interlaboratory comparisons .

Q. What ethical considerations are paramount when studying tin-based compounds in environmental or biological systems?

  • Methodology : Adhere to OECD guidelines for ecotoxicology testing. Minimize animal use via in vitro alternatives (e.g., zebrafish embryos). Disclose conflicts of interest, especially in industry-collaborative research (). Ethics committee approval is mandatory for in vivo studies .

Tables for Key Data

Property Method/Technique Reference
Synthetic YieldColumn Chromatography
Thermal StabilityTGA/DSC
Sn-C Bond ConfirmationFT-IR (500–600 cm⁻¹)
Toxicity (LD50)OECD Guideline 423 (Rodents)

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